4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chlorinated pyrazole ring can be subjected to reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoyl moiety .
Scientific Research Applications
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Similar in structure and often used in similar applications, such as enzyme inhibition and therapeutic development.
Triazole Derivatives: Another class of heterocyclic compounds with comparable chemical properties and applications.
Uniqueness
What sets 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique electronic and steric properties. These properties enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C23H20ClN7O4 |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
4-[[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-ethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H20ClN7O4/c1-2-29-14-19(20(27-29)23(33)25-17-6-4-3-5-7-17)26-22(32)16-10-8-15(9-11-16)12-30-13-18(24)21(28-30)31(34)35/h3-11,13-14H,2,12H2,1H3,(H,25,33)(H,26,32) |
InChI Key |
DJXNZOFZRXJRIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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